(2-Bromo-4,6-dimethylphenoxy)acetyl chloride
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Overview
Description
(2-Bromo-4,6-dimethylphenoxy)acetyl chloride is an organic compound with the molecular formula C10H10BrClO2. It is a derivative of phenoxyacetyl chloride, where the phenyl ring is substituted with bromine and methyl groups. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-4,6-dimethylphenoxy)acetyl chloride typically involves the reaction of 2-bromo-4,6-dimethylphenol with acetyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acetyl chloride. The general reaction scheme is as follows:
2-Bromo-4,6-dimethylphenol+Acetyl chloride→(2-Bromo-4,6-dimethylphenoxy)acetyl chloride+HCl
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(2-Bromo-4,6-dimethylphenoxy)acetyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Hydrolysis: The acetyl chloride group can be hydrolyzed to form the corresponding carboxylic acid.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as amines or thiols in the presence of a base like triethylamine.
Hydrolysis: Water or aqueous base under mild conditions.
Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.
Major Products Formed
Substitution Reactions: Products include substituted phenoxyacetyl derivatives.
Hydrolysis: The major product is 2-bromo-4,6-dimethylphenoxyacetic acid.
Coupling Reactions: Biaryl compounds are formed as major products.
Scientific Research Applications
(2-Bromo-4,6-dimethylphenoxy)acetyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2-Bromo-4,6-dimethylphenoxy)acetyl chloride involves its reactivity towards nucleophiles. The acetyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on other molecules. This reactivity is exploited in various chemical transformations and modifications of biomolecules.
Comparison with Similar Compounds
Similar Compounds
(2-Bromo-4,5-dimethoxyphenyl)acetyl chloride: Similar structure but with methoxy groups instead of methyl groups.
(2-Bromo-4,6-dimethylphenyl)acetyl chloride: Similar structure but without the phenoxy group.
Uniqueness
(2-Bromo-4,6-dimethylphenoxy)acetyl chloride is unique due to the presence of both bromine and methyl groups on the phenyl ring, which can influence its reactivity and applications. The phenoxy group also adds to its versatility in chemical reactions.
Properties
Molecular Formula |
C10H10BrClO2 |
---|---|
Molecular Weight |
277.54 g/mol |
IUPAC Name |
2-(2-bromo-4,6-dimethylphenoxy)acetyl chloride |
InChI |
InChI=1S/C10H10BrClO2/c1-6-3-7(2)10(8(11)4-6)14-5-9(12)13/h3-4H,5H2,1-2H3 |
InChI Key |
FOWACBMJPBYWHT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)OCC(=O)Cl)C |
Origin of Product |
United States |
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